5,6-Epoxy-13-cis retinoic acid

Descripción

Propiedades

IUPAC Name |

(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-15(8-6-9-16(2)14-17(21)22)10-13-20-18(3,4)11-7-12-19(20,5)23-20/h6,8-10,13-14H,7,11-12H2,1-5H3,(H,21,22)/b9-6+,13-10+,15-8+,16-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEEHJLBAOLGBJZ-NJZIYGCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC(=CC(=O)O)C)C=CC12C(CCCC1(O2)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C=C\C(=C/C(=O)O)\C)/C=C/C12C(CCCC1(O2)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101269399 | |

| Record name | 13-cis-5,6-Epoxy-5,6-dihydroretinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101269399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81444-57-7 | |

| Record name | 13-cis-5,6-Epoxy-5,6-dihydroretinoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81444-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 13-cis-5,6-Epoxy-5,6-dihydroretinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101269399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-Epoxy-13-cis-retinoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062411 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

5,6-Epoxy-13-cis Retinoic Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Epoxy-13-cis retinoic acid is a biologically active metabolite of 13-cis-retinoic acid (isotretinoin), a widely used pharmaceutical for the treatment of severe acne.[1][2][3] This epoxide derivative is formed in vivo through the action of enzymes such as prostaglandin (B15479496) H (PGH) synthase and cytochrome P450 (CYP) enzymes.[1][4][5][6] As a metabolite of a prominent therapeutic agent, and a potential impurity in commercial preparations of isotretinoin (B22099), understanding the structure, properties, and biological activity of this compound is of significant interest to researchers in pharmacology, toxicology, and drug development.[1] This technical guide provides a comprehensive overview of the current knowledge on this compound, including its chemical and physical properties, biological activities, and relevant experimental methodologies.

Chemical Structure and Properties

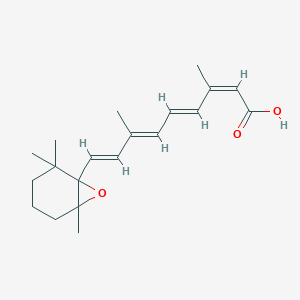

This compound is characterized by the presence of an epoxide ring at the 5 and 6 positions of the cyclohexenyl ring of the parent 13-cis-retinoic acid molecule.

Chemical Structure:

-

IUPAC Name: (2Z,4E,6E,8E)-3,7-dimethyl-9-[(1S,6R)-1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-6-yl]nona-2,4,6,8-tetraenoic acid[7][8]

-

CAS Number: 81444-57-7[1]

-

Molecular Formula: C₂₀H₂₈O₃[1]

-

Molecular Weight: 316.4 g/mol [1]

Physicochemical Properties:

A summary of the known physicochemical properties of this compound is presented in Table 1. Data for this specific isomer is limited, and some properties are inferred from data on related retinoid compounds.

| Property | Value | Source |

| Melting Point | 176-178 °C | |

| Solubility | Slightly soluble in methanol. | [1] |

| Stability | Light sensitive. Stable for ≥ 2 years at -80°C. | [1] |

| Appearance | Solid. | [1] |

Table 1: Physicochemical Properties of this compound

Biological Properties and Signaling Pathways

This compound is recognized as a metabolite of 13-cis-retinoic acid and has demonstrated biological activity, including the ability to inhibit the growth of certain cancer cell lines.[2] The biological effects of retinoids are primarily mediated through their interaction with nuclear receptors, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[9]

Signaling Pathway

Retinoids regulate gene expression by binding to RAR/RXR heterodimers.[9] This ligand-receptor complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[9] While the specific binding affinities of this compound to RAR and RXR subtypes have not been extensively characterized, its structural similarity to other active retinoids suggests it likely participates in this signaling pathway.

Caption: General Retinoid Signaling Pathway.

Experimental Protocols

Synthesis and Purification

Enzymatic Synthesis: this compound can be generated in vitro from 13-cis-retinoic acid using prostaglandin H (PGH) synthase.[4][6]

Workflow for Enzymatic Synthesis and Purification:

Caption: Enzymatic Synthesis and Purification Workflow.

Purification by High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a common method for the separation and purification of retinoids.[4]

-

Column: A C18 reverse-phase column is typically used.[10]

-

Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) is commonly employed.[10]

-

Detection: UV detection at a wavelength of approximately 350 nm is suitable for retinoids.

Biological Assays

Cell Viability/Cytotoxicity Assay (MTT Assay): The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential therapeutic compounds.[11][12][13][14]

General MTT Assay Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (and appropriate vehicle controls) for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control and determine the IC₅₀ value.

Workflow for MTT Assay:

Caption: MTT Assay Workflow.

Analytical Characterization

Detailed analytical data for this compound is not extensively published. However, the following techniques are essential for its characterization.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis. For retinoic acid derivatives, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common ionization techniques. The fragmentation pattern would likely involve losses of water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid group, as well as cleavage of the polyene chain.

Conclusion

This compound is an important metabolite of isotretinoin with demonstrated biological activity. While there is a foundational understanding of its structure and general biological role, this technical guide highlights the need for further research to fully elucidate its physicochemical properties, specific biological functions, and detailed mechanisms of action. The provided generalized experimental protocols offer a starting point for researchers to further investigate this intriguing retinoid. The continued study of this and other retinoid metabolites is crucial for a comprehensive understanding of retinoid biology and pharmacology.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | 81444-57-7 | FE22755 [biosynth.com]

- 3. This compound | CAS 81444-57-7 | Cayman Chemical | Biomol.com [biomol.com]

- 4. Hydroperoxide-dependent cooxidation of 13-cis-retinoic acid by prostaglandin H synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Free radical oxidation of (E)-retinoic acid by prostaglandin H synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cooxidation of 13-cis-retinoic acid by prostaglandin H synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | LGC Standards [lgcstandards.com]

- 8. This compound | LGC Standards [lgcstandards.com]

- 9. Retinoic acid receptor - Wikipedia [en.wikipedia.org]

- 10. jfda-online.com [jfda-online.com]

- 11. Novel All Trans-Retinoic Acid Derivatives: Cytotoxicity, Inhibition of Cell Cycle Progression and Induction of Apoptosis in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. texaschildrens.org [texaschildrens.org]

- 13. Anticancer activity of retinoic acid against breast cancer cells derived from an Iraqi patient - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Synthesis of 5,6-Epoxy-13-cis-retinoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5,6-Epoxy-13-cis-retinoic acid, a significant metabolite of 13-cis-retinoic acid (isotretinoin). This document outlines the chemical properties, a plausible synthetic pathway via epoxidation, and methods for purification and characterization. Additionally, it details the biological context of this compound by illustrating the retinoic acid signaling pathway. The guide is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Introduction

5,6-Epoxy-13-cis-retinoic acid is a metabolite of the widely used dermatological drug, 13-cis-retinoic acid. It is also found as a potential impurity in commercial preparations of isotretinoin.[1] The formation of this epoxide can occur in vivo through metabolic pathways and ex vivo as a degradation product, particularly upon exposure to light and atmospheric oxygen.[1] Understanding the synthesis and properties of this compound is crucial for the development of stable formulations of 13-cis-retinoic acid and for studying its biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of 5,6-Epoxy-13-cis-retinoic acid is presented in Table 1. This data has been compiled from commercially available reference standards.

Table 1: Physicochemical Properties of 5,6-Epoxy-13-cis-retinoic Acid

| Property | Value | Reference |

| Chemical Formula | C₂₀H₂₈O₃ | [2][3] |

| Molecular Weight | 316.43 g/mol | [3][4] |

| CAS Number | 81444-57-7 | [2][3] |

| Appearance | Solid | [2] |

| Purity | ≥95% to 98% (commercial standards) | [2][3] |

| Solubility | Slightly soluble in methanol | [2] |

| Storage | -20°C to -80°C | [2] |

Synthesis of 5,6-Epoxy-13-cis-retinoic Acid

General Experimental Protocol: Epoxidation with m-CPBA

This protocol is a generalized procedure and may require optimization for specific laboratory conditions and desired yield and purity.

Materials:

-

13-cis-retinoic acid

-

meta-Chloroperoxybenzoic acid (m-CPBA, purified)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Sodium thiosulfate (B1220275) (Na₂S₂O₃), aqueous solution

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Argon or Nitrogen gas

Procedure:

-

Dissolution: Dissolve 13-cis-retinoic acid in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (argon or nitrogen). The flask should be protected from light.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Reagent Addition: Slowly add a solution of purified m-CPBA (1.1 to 1.5 equivalents) in dichloromethane to the cooled solution of 13-cis-retinoic acid. The slow addition is crucial to control the reaction temperature and minimize side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the excess m-CPBA by adding a saturated aqueous solution of sodium thiosulfate.

-

Work-up: Transfer the reaction mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification

The crude 5,6-Epoxy-13-cis-retinoic acid can be purified using high-performance liquid chromatography (HPLC).

Generalized HPLC Purification Protocol:

-

Column: A reverse-phase C18 column is suitable for the separation of retinoids.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water with a modifier such as phosphoric acid or formic acid (for MS compatibility) can be employed.

-

Detection: UV detection at a wavelength of approximately 340-350 nm is appropriate for retinoids.

The fractions containing the purified product should be collected, and the solvent removed under reduced pressure.

Characterization Data

Detailed spectroscopic data for 5,6-Epoxy-13-cis-retinoic acid is not widely published. Table 2 provides a placeholder for the expected analytical data. For comparison, the known ¹H and ¹³C NMR data for the starting material, 13-cis-retinoic acid, are available in public databases.

Table 2: Analytical Characterization Data for 5,6-Epoxy-13-cis-retinoic Acid

| Analysis | Expected Observations |

| ¹H NMR | Disappearance of the vinyl protons at the 5 and 6 positions. Appearance of new signals corresponding to the protons on the epoxide ring. |

| ¹³C NMR | Disappearance of the sp² carbon signals for C5 and C6. Appearance of new signals for the sp³ carbons of the epoxide. |

| Mass Spec (MS) | Molecular ion peak corresponding to the calculated molecular weight of 316.2038 (for C₂₀H₂₈O₃). |

Biological Context: Retinoic Acid Signaling Pathway

5,6-Epoxy-13-cis-retinoic acid, as a metabolite of 13-cis-retinoic acid, is relevant to the broader context of retinoic acid signaling. Retinoic acid plays a critical role in cellular differentiation, proliferation, and apoptosis by acting as a ligand for nuclear receptors.

The following diagram illustrates the general retinoic acid signaling pathway.

Caption: General overview of the retinoic acid signaling pathway.

Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis and purification of 5,6-Epoxy-13-cis-retinoic acid.

Caption: Workflow for the synthesis and purification of 5,6-Epoxy-13-cis-retinoic acid.

Conclusion

References

An In-Depth Technical Guide to 5,6-Epoxy-13-cis-retinoic acid: Discovery, History, and Scientific Core

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Epoxy-13-cis-retinoic acid is a metabolite of the widely known dermatological and oncological therapeutic agent, 13-cis-retinoic acid (isotretinoin). While the parent compound has been the subject of extensive research, its metabolites, including the 5,6-epoxy derivative, are less comprehensively understood. This technical guide provides a detailed overview of the discovery, history, synthesis, and biological activity of 5,6-Epoxy-13-cis-retinoic acid, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Discovery and History

The discovery of 5,6-epoxy-retinoic acid is rooted in the broader investigation of retinoic acid metabolism. Initially identified as a biologically active metabolite of all-trans-retinoic acid, the 5,6-epoxy form was later understood to be a product of both endogenous and synthetic retinoid metabolism.

Subsequent research into the metabolism of 13-cis-retinoic acid revealed the formation of its own set of metabolites, including 5,6-Epoxy-13-cis-retinoic acid. This metabolite can be formed through the cooxidation of 13-cis-retinoic acid by prostaglandin (B15479496) H synthase in the presence of hydroperoxides or peroxyl radicals[1][2][3][4]. It has also been identified as a potential impurity in commercial preparations of isotretinoin[1][4].

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 81444-57-7 | [1][4][5][6] |

| Molecular Formula | C₂₀H₂₈O₃ | [1][4][5][6] |

| Molecular Weight | 316.43 g/mol | [5][6] |

| Synonyms | 13-cis-5,6-Epoxy-5,6-dihydroretinoic acid, 5,6-epoxy-13-cis RA | [1][4][5] |

Synthesis and Characterization

The synthesis of 5,6-Epoxy-13-cis-retinoic acid can be achieved through the enzymatic action of prostaglandin H synthase on its precursor, 13-cis-retinoic acid. The following provides a generalized experimental workflow for its synthesis and purification.

Experimental Workflow: Synthesis and Purification

Caption: Generalized workflow for the synthesis and purification of 5,6-Epoxy-13-cis-retinoic acid.

Detailed Methodologies

Synthesis via Prostaglandin H Synthase Cooxidation:

-

Materials: 13-cis-retinoic acid, ram seminal vesicle microsomes (as a source of prostaglandin H synthase), hydroperoxide (e.g., H₂O₂, 13-hydroperoxy-9-cis-11-trans-octadecadienoic acid), reaction buffer.

-

Procedure:

-

Incubate 13-cis-retinoic acid with ram seminal vesicle microsomes in a suitable buffer.

-

Initiate the reaction by adding a hydroperoxide.

-

Monitor the reaction by measuring oxygen consumption or by UV spectroscopy to observe changes in the retinoid absorption spectrum[2].

-

Stop the reaction at a designated time point.

-

Purification by High-Performance Liquid Chromatography (HPLC):

-

Sample Preparation: Extract the reaction mixture with an organic solvent (e.g., diethyl ether) at a controlled pH[7]. Dry the organic phase and reconstitute the residue in the HPLC mobile phase.

-

HPLC System: A reversed-phase HPLC system is typically used[7].

-

Column: A C18 column is a common choice for separating retinoid isomers and metabolites.

-

Mobile Phase: A gradient of solvents, such as methanol/water with an ammonium (B1175870) acetate (B1210297) buffer, is often employed to achieve separation[8][9].

-

Detection: UV detection at a wavelength around 350-365 nm is suitable for retinoids[7].

-

Fraction Collection: Collect the fraction corresponding to the elution time of 5,6-Epoxy-13-cis-retinoic acid, as determined by comparison to a standard or by further analysis.

Characterization:

-

Mass Spectrometry (MS): Confirm the identity of the purified compound by determining its molecular weight and fragmentation pattern using techniques like LC-MS/MS[10].

-

UV Spectroscopy: The UV absorption spectrum can help to confirm the presence of the retinoid chromophore.

Biological Activity and Signaling Pathway

Retinoids exert their biological effects primarily through the activation of nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors form heterodimers (RAR/RXR) that bind to retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby regulating gene transcription.

Retinoid Signaling Pathway

Caption: Simplified diagram of the canonical retinoid signaling pathway.

Quantitative Biological Activity Data

The following table summarizes the half-maximal effective concentrations (EC₅₀) for the activation of RAR isotypes by all-trans-5,6-epoxy-retinoic acid and, for comparison, 13-cis-retinoic acid.

| Compound | RARα EC₅₀ (nM) | RARβ EC₅₀ (nM) | RARγ EC₅₀ (nM) | Reference |

| all-trans-5,6-Epoxy-retinoic acid | 77 | 35 | 4 | [11] |

| 13-cis-retinoic acid | 124 | 47 | 36 | [11] |

These data indicate that all-trans-5,6-epoxy-retinoic acid is a potent activator of all three RAR isotypes, with a particularly high affinity for RARγ. While direct data for the 13-cis-epoxy isomer is lacking, it is plausible that it also functions as an RAR agonist, though its specific activity profile may differ.

Experimental Protocols for Biological Assays

RAR Transactivation Assay

This assay measures the ability of a compound to activate gene transcription through a specific RAR isotype.

Experimental Workflow: RAR Transactivation Assay

Caption: Workflow for a luciferase-based RAR transactivation assay.

Detailed Methodology:

-

Cell Culture: Maintain a suitable host cell line, such as COS-7 or HEK293T, in appropriate culture conditions.

-

Transfection: Co-transfect the cells with two plasmids:

-

An expression vector containing the coding sequence for a specific human RAR isotype (α, β, or γ).

-

A reporter plasmid containing a luciferase gene under the control of a promoter with multiple RAREs.

-

-

Treatment: After allowing for protein expression, treat the transfected cells with varying concentrations of 5,6-Epoxy-13-cis-retinoic acid for a specified period (e.g., 24 hours). Include a vehicle control and a positive control (e.g., all-trans-retinoic acid).

-

Cell Lysis: Lyse the cells to release the cellular contents, including the expressed luciferase enzyme.

-

Luciferase Assay: Add a luciferase substrate to the cell lysates and measure the resulting luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration. Plot the normalized luciferase activity against the concentration of the test compound and fit the data to a dose-response curve to determine the EC₅₀ value[11].

Conclusion

5,6-Epoxy-13-cis-retinoic acid is a metabolite of 13-cis-retinoic acid with the potential to contribute to the overall biological activity of its parent compound. While direct quantitative data on its interaction with retinoic acid receptors are still emerging, the available information on the related all-trans isomer suggests that it is likely a potent agonist of RARs. Further research is needed to fully elucidate the specific role of 5,6-Epoxy-13-cis-retinoic acid in the complex signaling network of retinoids and its potential implications for drug development and therapy. The experimental protocols and workflows provided in this guide offer a framework for the continued investigation of this and other retinoid metabolites.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Cooxidation of 13-cis-retinoic acid by prostaglandin H synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hydroperoxide-dependent cooxidation of 13-cis-retinoic acid by prostaglandin H synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5,6-epoxy-13-cis Retinoic Acid | CAS 81444-57-7 | Cayman Chemical | Biomol.com [biomol.com]

- 5. This compound | 81444-57-7 | FE22755 [biosynth.com]

- 6. scbt.com [scbt.com]

- 7. Determination of 13-cis-retinoic acid and its major metabolite, 4-oxo-13-cis-retinoic acid, in human blood by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Metabolic characteristics of 13-cis-retinoic acid (isotretinoin) and anti-tumour activity of the 13-cis-retinoic acid metabolite 4-oxo-13-cis-retinoic acid in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation of retinoic acid receptor-dependent transcription by all-trans-retinoic acid metabolites and isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous Presence and Analysis of 5,6-Epoxyretinoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Epoxyretinoic acid (5,6-ERA) is a metabolite of all-trans-retinoic acid (atRA), the active form of vitamin A. While its endogenous presence has been confirmed in several mammalian tissues, its physiological significance and specific signaling pathways remain less understood compared to its parent compound. This technical guide provides a comprehensive overview of the current knowledge on the endogenous occurrence of 5,6-ERA, detailed methodologies for its extraction and quantification, and a discussion of its known biological activities and metabolic fate. This document is intended to serve as a valuable resource for researchers in the fields of retinoid biology, pharmacology, and drug development.

Endogenous Presence of 5,6-Epoxyretinoic Acid

5,6-Epoxyretinoic acid has been identified as a naturally occurring metabolite of retinoic acid in various rat tissues. Initial studies using radiolabeled retinoic acid demonstrated the formation of 5,6-ERA in the small intestine, kidney, liver, testes, and serum, particularly in vitamin A-deficient rats.[1][2][3] However, the levels of 5,6-epoxy[3H]retinoic acid were not detectable in the mucosa, liver, or serum of rats repleted with retinoic acid three hours after administration of [3H]retinoic acid, suggesting that its formation and/or stability may be dependent on vitamin A status.[2]

The enzyme system responsible for the conversion of all-trans-retinoic acid to 5,6-ERA is found in highest concentrations in the kidney, followed by the intestine, liver, and spleen.[4] This enzymatic reaction requires molecular oxygen, magnesium ions, ATP, and NADPH and is localized in the mitochondrial and microsomal fractions.[4]

Quantitative Data

To date, there is a notable scarcity of specific quantitative data on the endogenous concentrations of 5,6-ERA in various tissues under normal physiological conditions. Most studies have been qualitative or semi-quantitative, relying on the detection of radiolabeled metabolites. The table below summarizes the tissues in which endogenous 5,6-ERA has been detected.

| Tissue | Species | Condition | Method of Detection | Reference |

| Small Intestine | Rat | Vitamin A-deficient | Radiolabeling ([3H]retinoic acid) | [1][2][3] |

| Kidney | Rat | Vitamin A-deficient | Radiolabeling ([3H]retinoic acid) | [2] |

| Liver | Rat | Vitamin A-deficient | Radiolabeling ([3H]retinoic acid) | [2] |

| Testes | Rat | Vitamin A-deficient | Radiolabeling ([3H]retinoic acid) | [2] |

| Serum | Rat | Vitamin A-deficient | Radiolabeling ([3H]retinoic acid) | [2] |

Experimental Protocols

Synthesis of 5,6-Epoxyretinoic Acid Standard

A crucial prerequisite for accurate quantification is the availability of a pure analytical standard. 5,6-Epoxyretinoic acid can be synthesized from all-trans-retinoic acid.[1] This synthetic standard is essential for method development, calibration curves, and validation.

Tissue Extraction and Sample Preparation

The following protocol is a recommended starting point for the extraction of 5,6-ERA from tissue samples, adapted from established methods for other retinoids.[5][6][7]

-

Homogenization: Tissue samples (10-50 mg) should be homogenized in a suitable buffer, for example, a phosphate (B84403) buffer, on ice to minimize degradation.

-

Saponification (Optional): To hydrolyze retinyl esters and release esterified retinoids, an equal volume of 1 M ethanolic potassium hydroxide (B78521) can be added, followed by incubation at room temperature for 1-2 hours. This step should be evaluated for its effect on 5,6-ERA stability.

-

Liquid-Liquid Extraction:

-

Add a known amount of a suitable internal standard (e.g., a deuterated or 13C-labeled 5,6-ERA, if available, or a structurally similar retinoid).

-

Extract the homogenate with a mixture of organic solvents. A common choice is a hexane/ethyl acetate (B1210297) mixture.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the organic (upper) phase.

-

Repeat the extraction process two more times to ensure complete recovery.

-

-

Drying and Reconstitution:

-

Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small, precise volume of the mobile phase used for LC-MS/MS analysis.

-

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of retinoids.

-

Chromatography: A reverse-phase C18 column is typically used for the separation of retinoids. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid) is recommended.

-

Mass Spectrometry: Detection is achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The precursor and product ion transitions for 5,6-ERA and the internal standard need to be optimized. For 5,6-ERA (molecular weight 316.44 g/mol ), the protonated molecule [M+H]+ at m/z 317.2 would be a likely precursor ion.

Biological Activity and Signaling Pathways

Biological Activity

Studies have indicated that the biological activity of all-trans-5,6-epoxyretinoic acid is significantly lower than that of all-trans-retinoic acid. In a growth promotion assay using vitamin A-deficient rats, 5,6-ERA was found to be only 0.5% as active as atRA.[8] However, in in vitro tests on 3T12 cells, 5,6-epoxyretinoids showed activity comparable to the parent retinoids in enhancing cell adhesion.[9]

Metabolism and Excretion

The primary metabolic pathway for 5,6-ERA in vivo appears to be glucuronidation. The major metabolite identified in the small intestinal mucosa of rats administered with 5,6-epoxy[3H]-retinoic acid is 5,6-epoxyretinoyl-beta-glucuronide.[10] This conversion is catalyzed by UDP-glucuronosyltransferases in the liver microsomes.[10] The metabolism of 5,6-ERA is reportedly more rapid than that of retinoic acid.[10]

Signaling Pathways

The direct interaction of 5,6-ERA with retinoic acid receptors (RARs) and retinoid X receptors (RXRs), the primary mediators of retinoic acid signaling, has not been extensively characterized. Given its structural similarity to atRA, it is plausible that 5,6-ERA may interact with these receptors, albeit with potentially different affinity and transactivation capacity. However, there is currently a lack of direct evidence to support a distinct signaling pathway for 5,6-ERA. The significantly lower biological activity observed in some assays suggests it may be a weak agonist or even an antagonist of RARs. Further research is required to elucidate the specific molecular targets and signaling cascades modulated by 5,6-ERA.

Visualizations

Conclusion and Future Directions

5,6-Epoxyretinoic acid is an established endogenous metabolite of retinoic acid, yet its physiological role remains largely enigmatic. The lack of robust quantitative data and specific analytical methods has hindered progress in understanding its significance. Future research should focus on developing and validating sensitive LC-MS/MS methods for the routine quantification of 5,6-ERA in various biological matrices. This will be crucial for determining its physiological concentration range and how it is modulated in health and disease. Furthermore, detailed studies are needed to investigate its interaction with nuclear receptors and to identify any unique signaling pathways it may regulate. A deeper understanding of 5,6-ERA could unveil novel aspects of retinoid biology and potentially open new avenues for therapeutic intervention.

References

- 1. researchgate.net [researchgate.net]

- 2. 5,6-epoxyretinoic acid is a physiological metabolite of retinoic acid in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation and identification of 5, 6-epoxyretinoic acid: a biologically active metabolite of retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The metabolism of retinoic acid to 5,6-epoxyretinoic acid, retinoyl-beta-glucuronide, and other polar metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Validation of a Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry Method for Determination of All-Trans Retinoic Acid in Human Plasma and Its Application to a Bioequivalence Study [mdpi.com]

- 8. The biological activity of 5,6-epoxyretinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chemical and biological studies on 5,6-epoxyretinol, retinol, and their phosphoryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolism of 5,6-epoxyretinoic acid in vivo: isolation of a major intestinal metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5,6-Epoxy-13-cis-retinoic acid (CAS: 81444-57-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5,6-Epoxy-13-cis-retinoic acid, a significant metabolite of the widely used dermatological and oncological drug, 13-cis-retinoic acid (isotretinoin). This document consolidates available data on its chemical properties, biological activities, and metabolic pathways. It is intended to serve as a valuable resource for researchers in pharmacology, oncology, and drug development, offering insights into the synthesis, analysis, and potential biological roles of this retinoid derivative. While quantitative data on its biological activity remains limited in publicly accessible literature, this guide outlines established experimental protocols and theoretical frameworks for its further investigation.

Introduction

5,6-Epoxy-13-cis-retinoic acid (CAS: 81444-57-7) is a metabolite of 13-cis-retinoic acid, a retinoid extensively used in the treatment of severe acne and certain cancers.[1][2] Its formation occurs through the cooxidation of 13-cis-retinoic acid by prostaglandin (B15479496) H synthase in the presence of hydroperoxides or peroxyl radicals.[1] This compound is also recognized as a potential impurity in commercial preparations of isotretinoin.[1] Understanding the chemical and biological characteristics of this metabolite is crucial for a complete comprehension of the pharmacology and toxicology of its parent compound. This guide aims to provide a detailed technical summary of the current knowledge on 5,6-Epoxy-13-cis-retinoic acid.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 5,6-Epoxy-13-cis-retinoic acid is presented in Table 1. This data is essential for its synthesis, purification, and analytical characterization.

| Property | Value | Reference(s) |

| CAS Number | 81444-57-7 | [1] |

| Molecular Formula | C₂₀H₂₈O₃ | [1] |

| Molecular Weight | 316.4 g/mol | [1] |

| Formal Name | 5,6-epoxy-5,6-dihydro-13-cis-retinoic acid | [1] |

| Synonyms | 5,6-epoxy-13-cis RA | [1] |

| Appearance | Solid | [1] |

| Solubility | Slightly soluble in methanol (B129727) (sonication may be required) | [1] |

| Storage | -80°C | [1] |

| Stability | ≥ 2 years at -80°C | [1] |

| Purity (commercial) | ≥95% | [1] |

Metabolism and Biosynthesis

The primary route of formation for 5,6-Epoxy-13-cis-retinoic acid is the enzymatic cooxidation of its parent compound, 13-cis-retinoic acid.

Prostaglandin H Synthase-Mediated Cooxidation

Prostaglandin H (PGH) synthase, an enzyme with both cyclooxygenase and peroxidase activity, catalyzes the formation of 5,6-Epoxy-13-cis-retinoic acid from 13-cis-retinoic acid in the presence of hydroperoxides (e.g., H₂O₂) or peroxyl radicals.[1] This process involves a free radical mechanism.[3]

Biological Activity

The biological activity of 5,6-Epoxy-13-cis-retinoic acid is an area of ongoing research. Available data suggests it may play a role in mediating some of the effects of its parent compound.

Interaction with Retinoic Acid Receptors (RARs)

Like other retinoids, 5,6-Epoxy-13-cis-retinoic acid is believed to exert its biological effects through interaction with nuclear retinoic acid receptors (RARs), which are ligand-activated transcription factors.[2] There are three subtypes of RARs: RARα, RARβ, and RARγ.[4] Upon binding, the ligand-receptor complex translocates to the nucleus and binds to retinoic acid response elements (RAREs) on target genes, thereby modulating their transcription.

Anti-proliferative Effects

| Cell Line | Cancer Type | IC₅₀ (µM) of 13-cis-retinoic acid | Reference(s) |

| KKU-100 | Cholangiocarcinoma | 9.33 ± 7.53 (48h) | [5] |

| KKU-213B | Cholangiocarcinoma | 6.66 ± 5.11 (48h) | [5] |

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of 5,6-Epoxy-13-cis-retinoic acid are not extensively published. The following sections provide generalized methodologies based on established chemical and biological techniques.

Synthesis and Purification

A plausible synthetic route to 5,6-Epoxy-13-cis-retinoic acid is the epoxidation of 13-cis-retinoic acid using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

Methodology:

-

Dissolution: Dissolve 13-cis-retinoic acid in a suitable inert solvent such as dichloromethane (B109758) (CH₂Cl₂).

-

Epoxidation: Cool the solution in an ice bath and add m-CPBA portion-wise. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, the reaction is quenched, and the organic layer is washed, dried, and concentrated.

-

Purification: The crude product can be purified using preparative high-performance liquid chromatography (HPLC) on a reverse-phase column.[6]

Cell Viability Assay (T47D Cells)

The anti-proliferative effects on T47D cells can be assessed using a variety of cell viability assays.

Methodology (SRB Assay):

-

Cell Seeding: Seed T47D cells in 96-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of 5,6-Epoxy-13-cis-retinoic acid for a specified duration (e.g., 48 hours).

-

Fixation: Fix the cells with trichloroacetic acid (TCA).

-

Staining: Stain the fixed cells with sulforhodamine B (SRB) solution.

-

Measurement: Solubilize the bound dye and measure the absorbance at a specific wavelength (e.g., 510 nm). The absorbance is proportional to the number of viable cells.[5]

Analytical Characterization

While specific spectral data for 5,6-Epoxy-13-cis-retinoic acid is not widely published, the following techniques are standard for the characterization of retinoids.

-

¹H and ¹³C NMR Spectroscopy: Provides detailed information about the molecular structure.

-

Mass Spectrometry (MS): Determines the molecular weight and provides information on the fragmentation pattern, which aids in structure elucidation.

-

High-Performance Liquid Chromatography (HPLC): Used for purification and to determine the purity of the compound.

Conclusion

5,6-Epoxy-13-cis-retinoic acid is a key metabolite of 13-cis-retinoic acid with potential biological activities, including anti-proliferative effects. This technical guide has summarized the available information on its chemical properties, metabolism, and biological role. Further research is warranted to fully elucidate its pharmacological profile, including quantitative measures of its interaction with RARs and its specific effects on gene expression. The experimental frameworks provided herein offer a starting point for such investigations, which will be crucial for a more complete understanding of the in vivo effects of 13-cis-retinoic acid.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 5,6-Epoxy-13-cis retinoic acid | 81444-57-7 | FE22755 [biosynth.com]

- 3. 5,6-Epoxyretinoic acid | C20H28O3 | CID 92854578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Retinoic acid receptor - Wikipedia [en.wikipedia.org]

- 5. 13-cis-retinoic acid inhibits the self-renewal, migration, invasion and adhesion of cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Separation of 13-cis Retinoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

The Pivotal Role of 5,6-Epoxy-13-cis-Retinoic Acid in Cellular Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Epoxy-13-cis-retinoic acid is a biologically active metabolite of 13-cis-retinoic acid, also known as isotretinoin, a well-known therapeutic agent.[1] While often considered a catabolic product of all-trans-retinoic acid (ATRA), this epoxide derivative exhibits significant biological activity, primarily through its interaction with nuclear retinoic acid receptors (RARs).[2][3] This technical guide delves into the intricate role of 5,6-Epoxy-13-cis-retinoic acid in cellular differentiation, providing a comprehensive overview of its mechanism of action, relevant signaling pathways, quantitative effects, and the experimental protocols used to elucidate its function. This document is intended to serve as a valuable resource for researchers and professionals in the fields of cell biology, oncology, and drug development.

Mechanism of Action: A Transcriptional Regulator

Similar to other retinoids, 5,6-Epoxy-13-cis-retinoic acid exerts its effects by modulating gene expression. It functions as a ligand for the retinoic acid receptors (RARs), which are members of the nuclear receptor superfamily of transcription factors.[3] Upon binding, it induces a conformational change in the RAR, leading to the dissociation of corepressor proteins and the recruitment of coactivator complexes. This RAR/coactivator complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes, thereby activating or repressing their transcription.[4]

Signaling Pathways

The primary signaling pathway for 5,6-Epoxy-13-cis-retinoic acid involves its interaction with RARs, which form heterodimers with retinoid X receptors (RXRs). This RAR/RXR heterodimer is the functional unit that binds to RAREs and regulates gene expression. The downstream effects are cell-type specific and depend on the complement of co-regulators and the chromatin landscape.

Figure 1: RAR/RXR Signaling Pathway for 5,6-Epoxy-13-cis-Retinoic Acid.

Quantitative Data on Biological Activity

While comprehensive dose-response data for 5,6-Epoxy-13-cis-retinoic acid is limited, studies on its closely related isomer, all-trans-5,6-epoxy retinoic acid, provide valuable insights into its potency. The following table summarizes the half-maximal effective concentrations (EC50) for the activation of different RAR isotypes.

| Retinoid | RARα (EC50, nM) | RARβ (EC50, nM) | RARγ (EC50, nM) |

| all-trans-5,6-epoxy Retinoic Acid | 77 | 35 | 4 |

| all-trans-Retinoic Acid (ATRA) | 169 | 9 | 2 |

Table 1: Comparative EC50 values of all-trans-5,6-epoxy retinoic acid and ATRA for RAR isotypes. Data extracted from Idres et al. (2002).[3]

These data indicate that all-trans-5,6-epoxy retinoic acid is a potent agonist of all three RAR isotypes, with a particularly high affinity for RARγ.[3] This suggests that 5,6-Epoxy-13-cis-retinoic acid is likely to have significant biological effects at nanomolar concentrations.

Role in Cellular Differentiation

5,6-Epoxy-13-cis-retinoic acid, through the activation of RARs, can influence the differentiation of various cell types, including neuronal and epithelial cells.

Neuronal Differentiation

Retinoids are well-established inducers of neuronal differentiation in various stem cell models, such as the P19 embryonal carcinoma cell line. The general workflow for inducing neuronal differentiation using a retinoid like 5,6-Epoxy-13-cis-retinoic acid is depicted below.

Figure 2: General workflow for retinoid-induced neuronal differentiation.

Epithelial-Mesenchymal Transition (EMT)

Retinoids have been shown to play a role in regulating epithelial-mesenchymal transition (EMT), a process critical in development and cancer progression. While specific data for 5,6-Epoxy-13-cis-retinoic acid is scarce, all-trans-retinoic acid has been demonstrated to reverse EMT in some cancer cell lines. This effect is often associated with the upregulation of epithelial markers (e.g., E-cadherin) and downregulation of mesenchymal markers (e.g., Vimentin, N-cadherin).

Experimental Protocols

Neuronal Differentiation of P19 Cells

This protocol is adapted from standard methods for retinoid-induced neuronal differentiation of P19 embryonal carcinoma cells.

Materials:

-

P19 embryonal carcinoma cells

-

α-MEM (Minimum Essential Medium Alpha) supplemented with 10% Fetal Bovine Serum (FBS)

-

Bacteriological-grade petri dishes

-

Tissue culture-treated plates

-

5,6-Epoxy-13-cis-retinoic acid stock solution (in DMSO)

-

Trypsin-EDTA

Procedure:

-

Cell Culture: Maintain P19 cells in α-MEM with 10% FBS in a humidified incubator at 37°C and 5% CO2.

-

Induction of Differentiation:

-

Trypsinize sub-confluent P19 cells and resuspend in α-MEM with 5% FBS.

-

Plate 1 x 10^6 cells onto a 100 mm bacteriological-grade petri dish.

-

Add 5,6-Epoxy-13-cis-retinoic acid to a final concentration of 0.1-1 µM.

-

Culture for 4 days to allow the formation of embryoid bodies (EBs).

-

-

Plating of Embryoid Bodies:

-

Collect the EBs and wash with PBS.

-

Partially dissociate the EBs with a brief trypsinization.

-

Plate the dissociated EBs onto tissue culture-treated plates in α-MEM with 10% FBS.

-

-

Maturation:

-

Culture the cells for an additional 4-10 days, changing the medium every 2 days.

-

Observe the outgrowth of neuronal-like cells with distinct axons and dendrites.

-

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol outlines the general steps for quantifying the expression of differentiation markers.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

Primers for target genes (e.g., HoxA1, Btg2, Nestin, β-III tubulin) and a reference gene (e.g., GAPDH, β-actin)

-

qPCR instrument

Procedure:

-

RNA Extraction: Isolate total RNA from control and treated cells using a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction:

-

Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers for the target or reference gene, and cDNA template.

-

Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene.

-

Flow Cytometry for Cell Surface Marker Analysis

This protocol provides a general framework for analyzing the expression of cell surface markers associated with different stages of differentiation.

Materials:

-

Phosphate-buffered saline (PBS)

-

FACS buffer (PBS with 1% BSA and 0.1% sodium azide)

-

Fluorochrome-conjugated primary antibodies against cell surface markers (e.g., SSEA-1 for undifferentiated cells, NCAM for neuronal progenitors)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Harvest cells and wash with cold PBS.

-

Resuspend the cells in cold FACS buffer to a concentration of 1 x 10^6 cells/mL.

-

-

Antibody Staining:

-

Incubate the cells with the fluorochrome-conjugated primary antibody on ice for 30 minutes in the dark.

-

Wash the cells twice with cold FACS buffer to remove unbound antibody.

-

-

Data Acquisition:

-

Resuspend the cells in FACS buffer.

-

Acquire data on a flow cytometer, collecting fluorescence data for at least 10,000 events per sample.

-

-

Data Analysis:

-

Analyze the flow cytometry data using appropriate software to quantify the percentage of cells expressing the marker of interest.

-

Conclusion

5,6-Epoxy-13-cis-retinoic acid is a potent, biologically active metabolite of 13-cis-retinoic acid that plays a significant role in regulating cellular differentiation. Its mechanism of action through the RAR/RXR signaling pathway highlights its potential as a modulator of gene expression and cell fate. While further research is needed to fully elucidate its specific downstream targets and to generate comprehensive quantitative data on its effects, the information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this intriguing retinoid. The continued investigation into the nuanced activities of retinoid metabolites like 5,6-Epoxy-13-cis-retinoic acid will undoubtedly contribute to a deeper understanding of cellular differentiation and may lead to the development of novel therapeutic strategies for a range of diseases, including cancer and neurodegenerative disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Activation of retinoic acid receptor-dependent transcription by all-trans-retinoic acid metabolites and isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Retinoic acid receptor - Wikipedia [en.wikipedia.org]

A Technical Guide to the cGAS-STING Pathway: A Core Mediator of Innate Immunity and a Target for Cancer Immunotherapy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway, a critical component of the innate immune system. We will explore its core mechanism, its dichotomous role in cancer, and the application of STING agonists as a promising cancer immunotherapy strategy. This guide includes detailed experimental protocols and quantitative data to support researchers in this field.

Introduction to the cGAS-STING Pathway

The cGAS-STING pathway is a crucial signaling cascade that detects the presence of cytosolic DNA, a hallmark of cellular damage or infection, and in response, triggers the expression of inflammatory genes.[1] This pathway is integral to the innate immune system's ability to recognize and respond to viral and bacterial infections, as well as to cellular stress signals such as those present in the tumor microenvironment.[1][2]

The core mechanism is initiated by the enzyme cGAS, which acts as a cytosolic DNA sensor.[3] Upon binding to double-stranded DNA (dsDNA), cGAS catalyzes the synthesis of the second messenger molecule, cyclic GMP-AMP (2'3'-cGAMP).[4] This cGAMP molecule then binds to the STING protein, an endoplasmic reticulum (ER)-resident transmembrane protein.[2] This binding event triggers a significant conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.[2][5]

In the Golgi, STING serves as a scaffold to recruit and activate downstream signaling components, most notably the TANK-binding kinase 1 (TBK1).[2][6] TBK1 then phosphorylates both STING itself and the transcription factor interferon regulatory factor 3 (IRF3).[2] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of genes encoding type I interferons (IFN-I) and other pro-inflammatory cytokines.[1][4]

The Dual Role of cGAS-STING in Cancer

The cGAS-STING pathway plays a complex and often contradictory role in cancer. On one hand, its activation can be a potent anti-tumor mechanism. In the early stages of neoplasia, the pathway can act as a tumor suppressor by inducing senescence in cancer cells.[7] Tumor-derived cGAMP can also activate the pathway in antigen-presenting cells (APCs), leading to the priming of anti-tumor T cells and subsequent tumor clearance.[3]

Conversely, chronic activation of the STING pathway can, in some contexts, promote tumorigenesis.[3] The sustained production of inflammatory cytokines can create a tumor-promoting microenvironment. The specific outcome of STING activation appears to be dependent on the tumor type, the immune status of the host, and the specific cell type in which the pathway is activated.[2]

STING Agonists in Cancer Immunotherapy

The ability of the cGAS-STING pathway to stimulate a potent anti-tumor immune response has made it an attractive target for cancer immunotherapy.[8] STING agonists, molecules designed to activate the pathway, have shown significant promise in preclinical models and are now being evaluated in clinical trials.[9][10] These agonists work by mimicking the natural ligand of STING, 2'3'-cGAMP, thereby amplifying the immune response against tumors.[9]

One of the key therapeutic strategies is the combination of STING agonists with other immunotherapies, such as immune checkpoint inhibitors (ICIs).[11] Preclinical studies have shown that STING agonists can increase the infiltration of cytotoxic T lymphocytes (CTLs) into the tumor microenvironment and upregulate the expression of PD-L1 on cancer cells, potentially sensitizing "cold" tumors to ICI therapy.[12][13]

Quantitative Data on STING Agonist Efficacy

The following tables summarize preclinical data on the efficacy of various STING agonists in different cancer models.

Table 1: In Vivo Efficacy of STING Agonists in Syngeneic Mouse Cancer Models

| STING Agonist | Cancer Model | Administration Route | Key Findings | Reference |

| c-di-GMP | B16 Melanoma | Intratumoral | Increased tumor-specific CD8+ T cell infiltration; Potentiated efficacy of anti-CTLA-4 and anti-PD-1 antibodies. | [8] |

| 2'3'-cGAMP | 4T1 Breast Cancer | Intratumoral | Induced tumor regression and systemic anti-tumor immunity. | [13] |

| diABZI | CT26 Colon Carcinoma | Intravenous | Conferred potent anti-tumor activity and induced immunological memory. | [14] |

| MK-1454 | Head and Neck Squamous Cell Carcinoma | Intratumoral | Showed acceptable safety and preliminary anti-tumor activity in a Phase 1 trial. | [10] |

Table 2: Immunomodulatory Effects of STING Agonists in Preclinical Models

| STING Agonist | Cell Type / Model | Outcome Measure | Result | Reference |

| cGAMP | Mouse Dendritic Cells | Type I IFN Production | Significant increase in IFN-β mRNA and protein levels. | [8] |

| ADU-S100 (MIW815) | Human PBMCs | Cytokine Release | Dose-dependent increase in IFN-α, TNF-α, and IL-6. | [10] |

| diABZI | C57Bl/6 Mice (in vivo) | Draining Lymph Node Cell Populations | Increased total lymph node cells, particularly cDC1 and neutrophils, at 24h post-treatment. | [14] |

| HG-381 | Preclinical Models | Immune Response | Induced a strong immune response, leading to the production of type I interferons and other cytokines that can suppress tumor growth. | [9] |

Methodologies for Studying the cGAS-STING Pathway

Detailed experimental protocols are essential for accurately investigating the cGAS-STING pathway. Below are methodologies for key experiments.

In Vitro Activation of the cGAS-STING Pathway

This protocol describes how to activate the cGAS-STING pathway in cultured cells using nucleic acid transfection.[15][16]

Materials:

-

Murine or human cell lines (e.g., MEFs, THP-1)

-

Synthetic single-stranded DNA (ssDNA) oligonucleotides (e.g., 80 bp sense and antisense strands)[16]

-

Annealing buffer (10 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM EDTA)

-

Transfection reagent (e.g., Lipofectamine, jetPRIME®)

-

Opti-MEM reduced-serum medium

-

Complete cell culture medium

Procedure:

-

dsDNA Probe Preparation:

-

Resuspend sense and antisense ssDNA oligos in annealing buffer to a final concentration of 100 µM.

-

Mix equal volumes of the sense and antisense oligos.

-

Anneal the oligos by heating to 95°C for 5 minutes, then slowly cooling to room temperature.

-

-

Cell Seeding:

-

Seed cells in a 6-well plate at a density that will result in 60-70% confluency at the time of transfection.

-

-

Transfection:

-

For each well, dilute 1 µg of the annealed dsDNA probe in 100 µL of Opti-MEM.

-

In a separate tube, add 4 µL of jetPRIME® reagent to 100 µL of Opti-MEM.

-

Combine the diluted DNA and the diluted transfection reagent, vortex for 1 second, and incubate for 10 minutes at room temperature.

-

Add the 200 µL mixture dropwise to the cells in 1 mL of complete medium.

-

Incubate the plates at 37°C with 5% CO2 for the desired time (e.g., 6 hours).

-

-

Analysis:

Western Blot Analysis of STING Pathway Activation

This protocol details the detection of key phosphorylated proteins in the STING pathway.

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein concentration assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-STING, anti-p-IRF3, anti-STING, anti-IRF3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis:

-

Wash cells with cold PBS and lyse with lysis buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

In Vivo Analysis of STING Agonist Delivery and Cellular Uptake

This protocol allows for the tracking of STING agonist delivery to specific immune cell populations in vivo.

Materials:

-

STING agonist encapsulated in a labeled lipid nanoparticle (LNP) (e.g., with a fluorescent dye like DiD)

-

Mice (e.g., C57BL/6)

-

Antibodies for flow cytometry (e.g., anti-CD45.2, anti-CD11b, anti-F4/80)

-

Fixation and permeabilization kit for intracellular staining

-

Flow cytometer

Procedure:

-

In Vivo Administration:

-

Intravenously inject mice with the labeled STING-LNP.

-

-

Tissue Processing:

-

After a predetermined time (e.g., 1 hour), euthanize the mice and collect organs of interest (e.g., liver, spleen, tumor).

-

Prepare single-cell suspensions from the collected tissues.

-

-

Cell Staining and Analysis:

-

Stain the single-cell suspensions with antibodies for specific cell surface markers to identify different immune cell populations.

-

If intracellular targets are being analyzed, fix and permeabilize the cells according to the kit manufacturer's instructions, followed by intracellular antibody staining.

-

Analyze the stained cells on a flow cytometer to quantify the uptake of the labeled LNP by different cell populations.

-

Visualizing Key Processes

To better understand the complex interactions within the cGAS-STING pathway and its experimental investigation, the following diagrams have been generated.

Caption: The cGAS-STING signaling pathway from cytosolic DNA sensing to Type I IFN production.

Caption: A typical experimental workflow for evaluating STING agonists in vivo.

Conclusion

The cGAS-STING pathway is a central component of the innate immune system with a profound impact on both host defense and cancer immunity.[7] Its role as a key activator of anti-tumor responses has positioned it as a high-priority target for the development of novel cancer immunotherapies.[9] A thorough understanding of its molecular mechanisms, coupled with robust and reproducible experimental protocols, is essential for the continued advancement of STING-targeting therapeutics. This guide provides a foundational resource for researchers dedicated to harnessing the power of the cGAS-STING pathway to improve patient outcomes in oncology.

References

- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. Frontiers | The cGAS/STING Pathway: A Novel Target for Cancer Therapy [frontiersin.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Advances in cGAS-STING Signaling Pathway and Diseases [frontiersin.org]

- 7. cGAS-STING, an important pathway in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. STING activation in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]

- 10. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy | Sweis Lab | University of Chicago [sweislab.uchicago.edu]

- 11. cGAS-STING, an important pathway in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Cancer immunotherapy strategies that target the cGAS-STING pathway [frontiersin.org]

- 13. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comparative Molecular, Innate, and Adaptive Impacts of Chemically Diverse STING Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5,6-Epoxy-13-cis-retinoic acid: Experimental Protocols and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Epoxy-13-cis-retinoic acid is a biologically active metabolite of 13-cis-retinoic acid (isotretinoin), a drug widely used in the treatment of severe acne and with potential applications in oncology.[1][2] This technical guide provides a comprehensive overview of the experimental protocols for the study of 5,6-Epoxy-13-cis-retinoic acid, including its synthesis, purification, and biological characterization. Detailed methodologies for key experiments, quantitative data on its biological activity, and diagrams of its known signaling pathways are presented to facilitate further research and drug development efforts.

Introduction

5,6-Epoxy-13-cis-retinoic acid is formed in vivo through the cooxidation of 13-cis-retinoic acid by prostaglandin (B15479496) H synthase.[3][4][5] Like other retinoids, its biological effects are primarily mediated through the activation of nuclear retinoic acid receptors (RARs), which function as ligand-inducible transcription factors regulating gene expression involved in cell growth, differentiation, and apoptosis.[1][6] Understanding the specific interactions and downstream effects of this metabolite is crucial for elucidating the full spectrum of activity of its parent compound and for exploring its own therapeutic potential. This guide serves as a technical resource for researchers investigating the biological role and therapeutic applications of 5,6-Epoxy-13-cis-retinoic acid.

Physicochemical Properties and Data

A summary of the key physicochemical properties and biological activity data for 5,6-Epoxy-13-cis-retinoic acid is presented in the tables below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₈O₃ | [3][4] |

| Molecular Weight | 316.44 g/mol | [3][4] |

| CAS Number | 81444-57-7 | [3][4] |

| Appearance | Solid | [3] |

| Solubility | Slightly soluble in Methanol | [3][4] |

| Biological Activity | Value | Assay Conditions | Reference |

| EC₅₀ for NB4 Cell Differentiation | 99.5 ± 1.5 nM | Nitroblue tetrazolium reduction test, 72h incubation | [1][2] |

| RARα Binding Affinity (EC₅₀ of all-trans-5,6-epoxy RA) | 77 nM | Not specified | |

| RARβ Binding Affinity (EC₅₀ of all-trans-5,6-epoxy RA) | 35 nM | Not specified | |

| RARγ Binding Affinity (EC₅₀ of all-trans-5,6-epoxy RA) | 4 nM | Not specified | |

| Growth Promotion in Vitamin A-deficient rats | ~0.5% of all-trans-retinoic acid activity | In vivo study | |

| Michaelis Constant (Km) for formation | 3.2 x 10⁻⁶ M (for 13-cis-retinoic acid) | Kidney mitochondrial and microsomal fractions |

Experimental Protocols

This section provides detailed methodologies for key experiments involving 5,6-Epoxy-13-cis-retinoic acid.

Synthesis of 5,6-Epoxy-(E)-retinoic acid

This protocol describes a general method for the epoxidation of retinoic acid, which can be adapted for the 13-cis isomer.

Materials:

-

(E)-Retinoic acid

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃) solution

-

Sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

Procedure:

-

Dissolve (E)-retinoic acid in dichloromethane.

-

Cool the solution in an ice bath.

-

Add m-Chloroperoxybenzoic acid (m-CPBA) portion-wise to the stirred solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the excess m-CPBA by washing the reaction mixture with a saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the solution and evaporate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to obtain racemic 5,6-epoxy-(E)-retinoic acid.[7]

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol outlines a general method for the separation and quantification of retinoids, which can be optimized for 5,6-Epoxy-13-cis-retinoic acid.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Ammonium (B1175870) acetate or other suitable buffer

Procedure:

-

Sample Preparation: Extract retinoids from biological samples (e.g., plasma, cell lysates) using a suitable organic solvent (e.g., hexane or ethyl acetate) after acidification. Evaporate the organic solvent and reconstitute the residue in the mobile phase.

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile/methanol in buffered water (e.g., 10 mM ammonium acetate) is commonly used.

-

Flow Rate: Typically 1-1.5 mL/min.

-

Detection: Monitor the eluent at the maximum absorbance wavelength for the specific retinoid (around 350 nm for retinoic acids).

-

-

Quantification: Generate a standard curve using known concentrations of purified 5,6-Epoxy-13-cis-retinoic acid to quantify the amount in the samples.

Cell Differentiation Assay in NB4 Human Promyelocytic Leukemia Cells

This protocol describes how to assess the differentiation-inducing activity of 5,6-Epoxy-13-cis-retinoic acid in the NB4 cell line, a model for acute promyelocytic leukemia.

Materials:

-

NB4 cells

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

-

5,6-Epoxy-13-cis-retinoic acid stock solution (in DMSO or ethanol)

-

Nitroblue tetrazolium (NBT)

-

Phorbol 12-myristate 13-acetate (PMA)

-

Phosphate-buffered saline (PBS)

-

Microscope

Procedure:

-

Seed NB4 cells in a 24-well plate at a density of 2 x 10⁵ cells/mL in complete RPMI-1640 medium.

-

Treat the cells with various concentrations of 5,6-Epoxy-13-cis-retinoic acid (e.g., from 1 nM to 1 µM). Include a vehicle control (DMSO or ethanol).

-

Incubate the cells for 72-96 hours at 37°C in a humidified atmosphere with 5% CO₂.[1][2]

-

NBT Reduction Assay:

-

Harvest the cells and resuspend them in fresh medium containing 1 mg/mL NBT and 200 ng/mL PMA.

-

Incubate for 20-30 minutes at 37°C.

-

Count the number of cells containing blue-black formazan (B1609692) deposits (differentiated cells) versus the total number of cells using a hemocytometer under a light microscope.

-

Cell Growth Arrest Assay in MCF-7 Human Breast Cancer Cells

This protocol details a method to evaluate the anti-proliferative effects of 5,6-Epoxy-13-cis-retinoic acid on MCF-7 cells.

Materials:

-

MCF-7 cells

-

DMEM supplemented with FBS and antibiotics

-

5,6-Epoxy-13-cis-retinoic acid stock solution

-

Trypan blue solution

-

Hemocytometer or automated cell counter

Procedure:

-

Seed MCF-7 cells in a 6-well plate at a suitable density to allow for several days of growth.

-

Allow the cells to attach overnight.

-

Replace the medium with fresh medium containing various concentrations of 5,6-Epoxy-13-cis-retinoic acid. Include a vehicle control.

-

Incubate the cells for a desired period (e.g., 2, 4, and 6 days).

-

At each time point, harvest the cells by trypsinization.

-

Stain the cells with trypan blue and count the number of viable (unstained) cells using a hemocytometer or an automated cell counter.

-

Plot the cell number against time for each concentration to determine the effect on cell proliferation.[8][9][10]

Retinoic Acid Receptor (RAR) Binding Assay

This protocol describes a competitive binding assay to determine the affinity of 5,6-Epoxy-13-cis-retinoic acid for retinoic acid receptors.

Materials:

-

Recombinant human RARα, RARβ, or RARγ ligand-binding domain (LBD)

-

[³H]-all-trans-retinoic acid or another suitable radioligand

-

Scintillation cocktail and counter

-

Glass fiber filters

-

Assay buffer (e.g., Tris-HCl with dithiothreitol (B142953) and bovine serum albumin)

-

Unlabeled all-trans-retinoic acid (for non-specific binding determination)

-

5,6-Epoxy-13-cis-retinoic acid

Procedure:

-

Prepare a reaction mixture containing the RAR LBD, [³H]-all-trans-retinoic acid, and varying concentrations of unlabeled 5,6-Epoxy-13-cis-retinoic acid in the assay buffer.

-

To determine non-specific binding, prepare a set of tubes with a high concentration of unlabeled all-trans-retinoic acid.

-

Incubate the mixtures for a sufficient time to reach equilibrium (e.g., 2-4 hours at 4°C).

-

Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with cold assay buffer to remove unbound radioactivity.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the competitor and determine the IC₅₀ value (the concentration of 5,6-Epoxy-13-cis-retinoic acid that inhibits 50% of the specific binding of the radioligand).[11][12]

Signaling and Metabolic Pathways

The biological effects and metabolism of 5,6-Epoxy-13-cis-retinoic acid are governed by specific molecular pathways. The following diagrams illustrate these key processes.

Formation of 5,6-Epoxy-13-cis-retinoic acid

This compound is a metabolite of 13-cis-retinoic acid, formed through a cooxidation reaction catalyzed by prostaglandin H synthase.

Caption: Formation of 5,6-Epoxy-13-cis-retinoic acid from 13-cis-retinoic acid.

Retinoic Acid Receptor Signaling Pathway

5,6-Epoxy-13-cis-retinoic acid exerts its biological effects by binding to and activating retinoic acid receptors (RARs), which then regulate gene transcription.

Caption: Simplified signaling pathway of 5,6-Epoxy-13-cis-retinoic acid via RARs.

Metabolic Pathway of 5,6-Epoxy-13-cis-retinoic acid

In vivo, 5,6-Epoxy-13-cis-retinoic acid can be further metabolized, primarily through glucuronidation, to facilitate its excretion.

Caption: Major metabolic pathway of 5,6-Epoxy-13-cis-retinoic acid.

Conclusion

This technical guide provides a foundational resource for researchers working with 5,6-Epoxy-13-cis-retinoic acid. The detailed experimental protocols, compiled quantitative data, and clear visualizations of its molecular pathways are intended to streamline experimental design and data interpretation. Further investigation into the specific biological roles and therapeutic potential of this retinoid metabolite is warranted, and the information presented herein should serve as a valuable starting point for such endeavors.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Granulocytic differentiation of human NB4 promyelocytic leukemia cells induced by all-trans retinoic acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. 5,6-epoxy-13-cis Retinoic Acid | CAS 81444-57-7 | Cayman Chemical | Biomol.com [biomol.com]

- 5. Hydroperoxide-dependent cooxidation of 13-cis-retinoic acid by prostaglandin H synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticancer activity of retinoic acid against breast cancer cells derived from an Iraqi patient - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Induction of apoptosis in MCF-7 breast carcinoma cell line by RAR and RXR selective retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]

- 10. researchgate.net [researchgate.net]